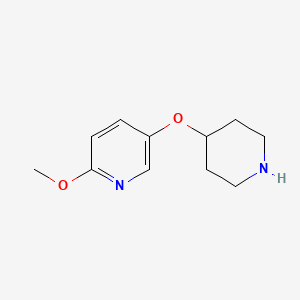![molecular formula C7H14ClNOS B13573206 1lambda4-Thia-7-azaspiro[3.5]nonan-1-onehydrochloride](/img/structure/B13573206.png)
1lambda4-Thia-7-azaspiro[3.5]nonan-1-onehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1lambda4-Thia-7-azaspiro[3This compound belongs to the spirocyclic ethylamide family and is known for its kappa-opioid receptor agonist properties.
Métodos De Preparación
The synthesis of 1lambda4-Thia-7-azaspiro[3.5]nonan-1-onehydrochloride involves several steps, typically starting with the formation of the spirocyclic core. The synthetic routes often include:
Cyclization Reactions: These reactions form the spirocyclic structure, which is a key feature of the compound.
Hydrochloride Formation: The final step usually involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
1lambda4-Thia-7-azaspiro[3.5]nonan-1-onehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom in the thia-aza ring, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen or sulfur atoms, leading to different reduced forms of the compound.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents, which can introduce new functional groups into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1lambda4-Thia-7-azaspiro[3.5]nonan-1-onehydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its kappa-opioid receptor agonist properties make it a valuable tool for studying pain pathways and receptor interactions.
Medicine: Potential therapeutic applications include pain management and treatment of certain neurological disorders.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1lambda4-Thia-7-azaspiro[3.5]nonan-1-onehydrochloride involves its interaction with kappa-opioid receptors in the brain. By binding to these receptors, the compound can modulate pain signals and other neurological pathways. The specific molecular targets and pathways involved are still under investigation, but its effects on kappa-opioid receptors are well-documented .
Comparación Con Compuestos Similares
1lambda4-Thia-7-azaspiro[3.5]nonan-1-onehydrochloride can be compared to other spirocyclic compounds, such as:
1-thia-7-azaspiro[3.5]nonane hydrochloride: Similar in structure but may have different receptor affinities and biological activities.
TAN-67: Another kappa-opioid receptor agonist with a different spirocyclic core.
The uniqueness of this compound lies in its specific receptor interactions and potential therapeutic applications.
Propiedades
Fórmula molecular |
C7H14ClNOS |
|---|---|
Peso molecular |
195.71 g/mol |
Nombre IUPAC |
1λ4-thia-7-azaspiro[3.5]nonane 1-oxide;hydrochloride |
InChI |
InChI=1S/C7H13NOS.ClH/c9-10-6-3-7(10)1-4-8-5-2-7;/h8H,1-6H2;1H |
Clave InChI |
BXJOZBHLNIMFSI-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC12CCS2=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-3-[4-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13573131.png)
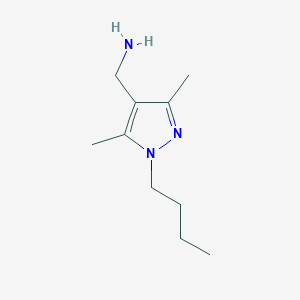
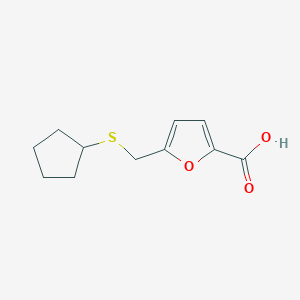
![2-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]oxyacetic acid](/img/structure/B13573151.png)
![Hexahydro-2h-furo[3,2-b]pyrrole](/img/structure/B13573154.png)
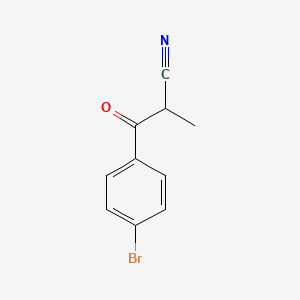
![{[4-(Difluoromethoxy)phenyl]methyl}hydrazine](/img/structure/B13573176.png)


![7-Methoxy-3,4-dihydro-2h-spiro[naphthalene-1,2'-oxirane]](/img/structure/B13573192.png)
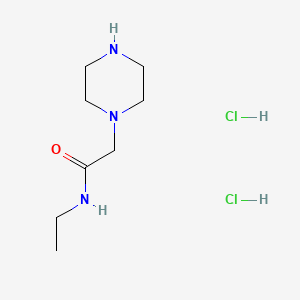
![2-Chloro-1-{4-[(3-chlorophenyl)methyl]-2-phenylpiperazin-1-yl}ethan-1-one](/img/structure/B13573199.png)

